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Compound of Interest

Compound Name: 1-(4-Methylthiazol-5-yl)ethanone

Cat. No.: B1217663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-(4-Methylthiazol-5-yl)ethanone, a molecule of interest in medicinal chemistry and drug

development. The information presented herein includes detailed Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols

utilized for their acquisition. This guide is intended to serve as a valuable resource for

researchers engaged in the synthesis, characterization, and application of this and related

heterocyclic compounds.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for 1-(4-Methylthiazol-5-
yl)ethanone.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.75 s 1H H-2 (thiazole ring)

2.59 s 3H -CH₃ (acetyl group)

2.52 s 3H -CH₃ (thiazole ring)
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Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

191.6 C=O (acetyl group)

157.9 C-2 (thiazole ring)

150.8 C-4 (thiazole ring)

129.5 C-5 (thiazole ring)

29.0 -CH₃ (acetyl group)

16.5 -CH₃ (thiazole ring)

Table 3: IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Interpretation

2924 C-H stretch (aliphatic)

1668 C=O stretch (ketone)

1530 C=N stretch (thiazole ring)

1432 C-H bend (methyl)

1356 C-H bend (methyl)

1235 C-C stretch

1004 Ring vibration

899 C-H out-of-plane bend

795 C-S stretch

Table 4: Mass Spectrometry Data (EI)
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m/z Relative Intensity (%) Assignment

141.0 65 [M]⁺

126.0 100 [M - CH₃]⁺

98.1 20 [M - COCH₃]⁺

84.1 35 [C₄H₄NS]⁺

57.1 15 [C₃H₃S]⁺

43.0 80 [CH₃CO]⁺

Experimental Protocols
The spectral data presented in this guide were obtained using the following experimental

methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer operating at 500

MHz for ¹H and 125 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform

(CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard. For the ¹³C NMR spectrum, broadband proton decoupling was

employed to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer

equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the

neat compound was placed directly on the diamond crystal, and the spectrum was recorded in

the range of 4000-650 cm⁻¹.

Mass Spectrometry (MS)
Low-resolution mass spectral data were acquired on a Shimadzu GCMS-QP2010 Plus gas

chromatograph-mass spectrometer using electron ionization (EI) at 70 eV. The sample was

introduced via direct injection.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of

spectroscopic data for the characterization of an organic compound like 1-(4-Methylthiazol-5-
yl)ethanone.
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Workflow for Spectroscopic Analysis

This diagram outlines the logical progression from synthesizing and purifying the compound to

acquiring diverse spectroscopic data and finally integrating this information to confirm the

molecular structure.
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To cite this document: BenchChem. [Spectral Data of 1-(4-Methylthiazol-5-yl)ethanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/product/b1217663#1-4-methylthiazol-5-yl-ethanone-spectral-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1217663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

